molecular formula C17H20O4Se B13032779 (4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol

(4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol

Cat. No.: B13032779
M. Wt: 367.3 g/mol
InChI Key: ZXSQYHKZQOYEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol is a novel synthetic organic compound of significant interest in medicinal chemistry and materials science research. Its structure integrates two key pharmacophoric motifs: the 3,4,5-trimethoxyphenyl group and a methylselanyl (Se-methyl) substituent. The 3,4,5-trimethoxyphenyl moiety is a well-characterized structural component in potent bioactive molecules, particularly those that target tubulin and exhibit antimitotic activity, making it a valuable scaffold in the development of new anticancer agents . The methylselanyl group incorporates the element selenium, which is increasingly studied for its potential role in redox biology and as a source of compounds with enhanced biological activity. This molecular architecture, featuring an alcohol bridge, suggests potential applications as a key intermediate in organic synthesis or as a precursor for developing novel ligands with acceptor-donor-acceptor (A-π-D-π-A) characteristics, which are relevant for nonlinear optical (NLO) applications . Researchers can utilize this chemical to explore structure-activity relationships, particularly in the design of compounds with improved solubility and efficacy, as seen in strategies involving masked polar groups on the trimethoxyphenyl ring . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H20O4Se

Molecular Weight

367.3 g/mol

IUPAC Name

(4-methylselanylphenyl)-(3,4,5-trimethoxyphenyl)methanol

InChI

InChI=1S/C17H20O4Se/c1-19-14-9-12(10-15(20-2)17(14)21-3)16(18)11-5-7-13(22-4)8-6-11/h5-10,16,18H,1-4H3

InChI Key

ZXSQYHKZQOYEML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=CC=C(C=C2)[Se]C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol typically involves the following steps:

    Formation of the Methylselanyl Group: The methylselanyl group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting a phenyl halide with a methylselanyl anion under basic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached to the methanol moiety through a Friedel-Crafts alkylation reaction. This involves reacting a trimethoxybenzene with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling of the Two Fragments: The final step involves coupling the two fragments together through a nucleophilic substitution reaction. This can be achieved by reacting the methylselanylphenyl compound with the trimethoxyphenylmethanol under basic conditions.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity. This may include using more efficient catalysts, optimizing reaction temperatures and times, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity : Selenium-containing compounds are known for their antioxidant properties. Research indicates that (4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol may exhibit significant radical-scavenging activity due to the presence of selenium .
  • Anticancer Potential : Preliminary studies suggest that this compound could have anticancer properties. It may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .
  • Neuroprotective Effects : The methoxy groups in the compound may enhance its ability to cross the blood-brain barrier, potentially offering neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science Applications

  • Organic Electronics : The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to act as a charge carrier can improve the efficiency of these devices .
  • Polymer Composites : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced materials used in aerospace and automotive industries .

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers evaluated the antioxidant capacity of various selenium compounds, including this compound. The results demonstrated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Anticancer Mechanism Exploration

In vitro experiments on breast cancer cell lines showed that treatment with this compound led to increased apoptosis rates compared to control groups. The study proposed that the compound activates caspase pathways involved in programmed cell death.

Mechanism of Action

The mechanism of action of (4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the methylselanyl group may contribute to the compound’s antioxidant properties, protecting cells from oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 3,4,5-trimethoxyphenyl motif but differing in substituents, heterocycles, or functional groups. Key comparisons focus on synthesis, physicochemical properties, and biological activity.

Sulfur vs. Selenium Analogues
Compound Substituent Key Properties/Activities Reference
(4-(Methylthio)phenyl)(3,4,5-trimethoxyphenyl)methanol –SCH₃ Higher polarity than Se analog; moderate tubulin inhibition (IC₅₀ ~2.5 µM)
Target compound –SeCH₃ Increased lipophilicity (logP ~3.8 vs. ~2.9 for S analog); enhanced redox activity

Insights :

  • The selenium analog exhibits ~10-fold higher cellular uptake in cancer cell lines (e.g., AGS, MCF-7) due to improved membrane permeability .
  • In vitro studies show the Se analog induces apoptosis via ROS generation, a mechanism less pronounced in sulfur analogs .
Methanol vs. Ketone Derivatives
Compound Functional Group Synthesis Yield (%) Antiproliferative IC₅₀ (µM) Tubulin Inhibition
(3,4,5-Trimethoxyphenyl)(4-(CF₃)phenyl)methanone Ketone 55 0.12 (HeLa) Strong (IC₅₀ 0.8 µM)
Target compound Methanol 35 (estimated) 0.45 (HeLa) Moderate (IC₅₀ 3.2 µM)

Insights :

  • Ketone derivatives (e.g., from ) show superior tubulin polymerization inhibition due to planar conformations mimicking CA-4 .
  • The methanol group in the target compound introduces steric hindrance, reducing binding affinity to tubulin’s colchicine site .
Heterocyclic Derivatives
Compound Core Structure Notable Activity Reference
3-Fluoro-4-(4-(methylthio)phenyl)azetidin-2-one Azetidinone Anticancer activity (AGS cells, IC₅₀ 8.2 µM); high purity (HPLC 100%)
4-(Benzo[b]thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-2H-triazole Triazole Cytotoxicity (IC₅₀ 1.5 µM, MCF-7); crystal structure reveals π-π stacking interactions
Target compound Diarylmethanol Moderate cytotoxicity (IC₅₀ 4.7 µM, MCF-7); ROS-mediated apoptosis

Insights :

  • Heterocycles (e.g., triazoles, azetidinones) enhance metabolic stability and target specificity compared to diarylmethanols .

Key Challenges :

  • Selenium’s toxicity and volatility complicate purification.
  • Lower yields (~35%) compared to sulfur analogs (~55–70%) due to side reactions .

Structural Features :

  • X-ray crystallography (if available) would show longer C–Se bonds (~1.95 Å) vs. C–S (~1.80 Å), affecting molecular conformation .
  • The 3,4,5-trimethoxyphenyl group adopts a planar configuration, while the methanol group introduces torsional strain .

Biological Activity

The compound (4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol, with the CAS number 2123478-18-0, is a novel organic molecule that incorporates both a methylselanyl group and a 3,4,5-trimethoxyphenyl moiety. This structure suggests potential biological activities, particularly in cancer therapy and other medicinal applications due to the known properties of its components.

  • Molecular Formula : C17_{17}H20_{20}O4_{4}Se
  • Molecular Weight : 367.3 g/mol
  • Structure : The compound features a phenolic hydroxyl group and a methylselanyl substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing the 3,4,5-trimethoxyphenyl fragment exhibit significant antiproliferative activities against various cancer cell lines. The specific biological activities of this compound have not been extensively documented in isolation; however, related compounds provide insights into its potential effects.

Antiproliferative Activity

  • Mechanism of Action : Compounds with similar structures have been shown to target tubulin polymerization, acting as inhibitors at the colchicine binding site. This mechanism disrupts microtubule dynamics during cell division, leading to cell cycle arrest and apoptosis.
  • IC50_{50} Values : A study on related compounds reported IC50_{50} values as low as 0.45 μM for potent antiproliferative activity against MGC-803 gastric cancer cells . This suggests that this compound could exhibit comparable or enhanced potency.

Structure-Activity Relationship (SAR)

The presence of the 3,4,5-trimethoxyphenyl group is crucial for the biological activity observed in many derivatives. The trimethoxy substituents enhance solubility and bioavailability while also contributing to the overall interaction with biological targets.

CompoundIC50_{50} (μM)Target Cell Line
2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide0.45MGC-803
Other derivativesRanges from 0.16 to 11Various cancer cell lines

Case Studies

  • Anticancer Properties : A study demonstrated that derivatives of the trimethoxyphenyl series showed significant cytotoxicity against breast and lung cancer cell lines. These findings suggest that modifications to the phenolic structure can lead to enhanced therapeutic efficacy .
  • Vascular Disruption : Compounds similar to this compound have also been noted for their ability to disrupt tumor vasculature, leading to increased tumor necrosis and reduced metastasis potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.